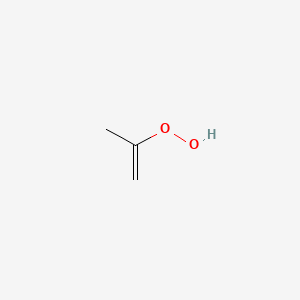
2,2-Di-tert-butyl-1,3,2-dioxastannolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Di-tert-butyl-1,3,2-dioxastannolane is an organotin compound characterized by the presence of two tert-butyl groups attached to a dioxastannolane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Di-tert-butyl-1,3,2-dioxastannolane typically involves the reaction of di-tert-butylstannane with ethylene glycol under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a Lewis acid to facilitate the formation of the dioxastannolane ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically purified through distillation or recrystallization to obtain the desired compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Di-tert-butyl-1,3,2-dioxastannolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: Reduction reactions can convert it back to di-tert-butylstannane.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other oxidized tin species.
Reduction: Di-tert-butylstannane.
Substitution: Various substituted organotin compounds depending on the reagents used.
Applications De Recherche Scientifique
2,2-Di-tert-butyl-1,3,2-dioxastannolane has several applications in scientific research:
Catalysis: It is used as a catalyst in the polymerization of lactones and other cyclic esters.
Material Science: The compound is studied for its potential use in the development of new materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for the synthesis of biologically active organotin compounds.
Mécanisme D'action
The mechanism of action of 2,2-Di-tert-butyl-1,3,2-dioxastannolane involves its ability to coordinate with various substrates through its tin center. The tin atom can form bonds with oxygen, nitrogen, and other donor atoms, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the substrates it interacts with.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Di-n-butyl-1,3,2-dioxastannolane: Similar structure but with n-butyl groups instead of tert-butyl groups.
Di-n-butyltin dichloride: Another organotin compound with different substituents and properties.
Uniqueness
2,2-Di-tert-butyl-1,3,2-dioxastannolane is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and stability. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Propriétés
Numéro CAS |
142350-65-0 |
|---|---|
Formule moléculaire |
C10H22O2Sn |
Poids moléculaire |
292.99 g/mol |
Nom IUPAC |
2,2-ditert-butyl-1,3,2-dioxastannolane |
InChI |
InChI=1S/2C4H9.C2H4O2.Sn/c2*1-4(2)3;3-1-2-4;/h2*1-3H3;1-2H2;/q;;-2;+2 |
Clé InChI |
HMPSKYZTSCCVMA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Sn]1(OCCO1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


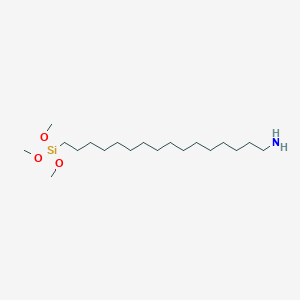
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)

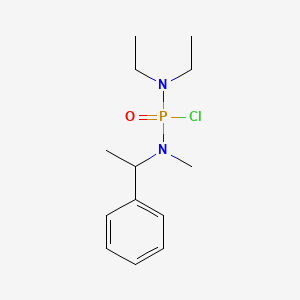
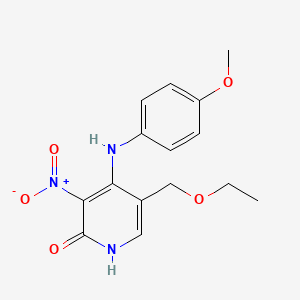


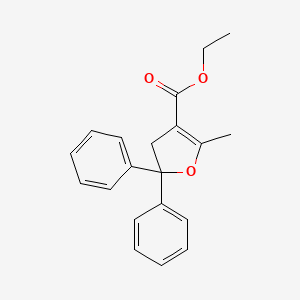
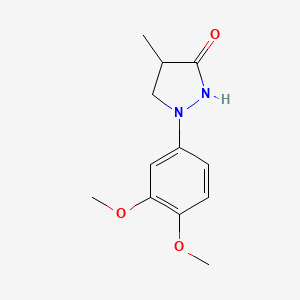
![3-[(2-Formyl-1H-pyrrol-1-yl)methyl]-1-benzothiophene-2-carbonyl azide](/img/structure/B12554569.png)
![4-[(Pentafluorophenyl)selanyl]-1,1'-biphenyl](/img/structure/B12554573.png)

